2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine
Description
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Properties
IUPAC Name |
2-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-9-11-8-14(7-6-13)10-12(11)4-3-5-12/h11H,2-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYLTCLHHJVNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine, also known by its CAS number 2098109-89-6, is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O |
| Molecular Weight | 212.33 g/mol |
| CAS Number | 2098109-89-6 |
These properties indicate a complex structure conducive to interactions with biological targets.
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease pathways. Its structural features, particularly the spirocyclic framework, allow it to interact effectively with biological targets, potentially leading to therapeutic applications in conditions such as cancer and metabolic disorders .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
- The compound has shown promise as an enzyme inhibitor, which could be leveraged in drug development for diseases where enzyme modulation is beneficial.
2. Receptor Interaction
- Similar compounds have been documented to interact with neurotransmitter receptors, suggesting that this compound may also modulate neurochemical pathways, although specific receptor targets remain under investigation .
3. Anticancer Potential
- Initial studies indicate potential anticancer properties, as compounds with similar structural motifs have been observed to inhibit tumor growth in vitro. Further research is needed to elucidate the exact pathways involved .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
Study on Enzyme Inhibition
A study demonstrated that derivatives of azaspiro compounds exhibited varying degrees of inhibition against specific enzymes linked to cancer progression. The results indicated that modifications in the side chains significantly influenced inhibitory activity, highlighting the importance of structural optimization in drug design .
Neurotransmitter Receptor Modulation
Another investigation focused on the interaction of similar spirocyclic compounds with serotonin receptors. Results suggested that these compounds could enhance or inhibit receptor activity, providing a basis for further exploration into their use as antidepressants or anxiolytics .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with spirocyclic structures, like 2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine, may exhibit significant pharmacological activities, including:
- Neurotransmitter Modulation : Studies have shown that similar compounds can influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders .
Anticancer Research
The compound's structural features suggest potential anticancer properties. Heterocyclic amines have been studied for their roles in carcinogenesis, and derivatives of such compounds are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis .
Cosmetic Formulations
Given the increasing demand for multifunctional ingredients in cosmetics, this compound may be investigated for its potential use in skin care formulations due to its bioactive properties that could enhance skin health and appearance .
Case Study 1: Neurotransmitter Activity
A study focusing on the effects of spirocyclic amines on neurotransmitter release demonstrated that similar compounds could enhance the release of serotonin and dopamine in neuronal cultures. This suggests a potential application for this compound in treating mood disorders or neurodegenerative diseases.
Case Study 2: Anticancer Efficacy
In vitro studies have shown that certain heterocyclic amines can inhibit the growth of various cancer cell lines. For instance, a derivative with a similar structure was found to induce cell cycle arrest and apoptosis in breast cancer cells, highlighting the potential therapeutic applications of this compound in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
